molecular formula C10H10BrCl B3392314 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene CAS No. 958027-94-6

1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene

Cat. No.: B3392314
CAS No.: 958027-94-6
M. Wt: 245.54 g/mol
InChI Key: SYBHKKMLXSEOJV-UHFFFAOYSA-N
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Description

Significance of Strained Ring Systems in Modern Organic Chemistry

Strained ring systems, particularly small rings like cyclopropane (B1198618), have long captivated the interest of organic chemists due to their distinct electronic and conformational properties. nbinno.com The inherent strain within these rings imparts unique reactivity, making them valuable building blocks in the synthesis of more complex molecules. fiveable.me

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. askfilo.comquora.com This strain, estimated to be around 28 kcal/mol, substantially weakens the carbon-carbon bonds within the ring. utexas.edu As a result, cyclopropanes are more reactive than their acyclic counterparts and larger cycloalkanes. quora.comutexas.edu

This heightened reactivity manifests in several ways:

Ring-Opening Reactions: The strain provides a strong thermodynamic driving force for reactions that lead to the opening of the three-membered ring, forming more stable, open-chain products. askfilo.comnih.gov These reactions can be initiated by various reagents, including strong nucleophiles and electrophiles. askfilo.comnih.gov

Olefin-like Behavior: The "bent" bonds of the cyclopropane ring possess a higher degree of p-character, which gives them some of the characteristics of a carbon-carbon double bond. nbinno.comyoutube.com This allows cyclopropanes to participate in reactions typically associated with alkenes, such as additions with halogens and hydrogen halides. youtube.com

Conjugation Effects: A cyclopropane ring can conjugate with adjacent functional groups, such as carbocations, influencing the stability and reactivity of the molecule. youtube.com The conformation of the molecule plays a crucial role in the extent of this conjugation. youtube.com

The unique reactivity of cyclopropanes makes them versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. fiveable.meresearchgate.net

A quaternary carbon is a carbon atom bonded to four other carbon atoms. proprep.comwikipedia.org The presence of such a center significantly increases a molecule's complexity and presents considerable challenges for chemical synthesis. pnas.orgresearchgate.net

Molecular Complexity:

Structural Rigidity: Quaternary carbons introduce a high degree of substitution, often creating rigid and sterically congested three-dimensional structures. fiveable.me

Stereochemistry: When the four substituents are different, the quaternary carbon becomes a chiral center, leading to the possibility of stereoisomers with distinct biological activities. fiveable.mepnas.org

Foundation of Complex Scaffolds: Many complex natural products and pharmaceuticals feature all-carbon quaternary centers as key structural elements. researchgate.netbeilstein-journals.org

Synthetic Challenges:

Steric Hindrance: The primary difficulty in forming a quaternary carbon lies in overcoming the steric repulsion between the four carbon substituents. pnas.orgpnas.org This congestion makes it difficult for reagents to approach and form the necessary carbon-carbon bonds.

Limited Reactions: There are a limited number of reliable and general methods for constructing all-carbon quaternary centers, especially in an asymmetric fashion. pnas.orgpnas.org

Enantioselective Synthesis: The creation of chiral quaternary centers with high enantioselectivity is a particularly demanding task in organic synthesis. pnas.orgnih.gov

Despite these challenges, the development of new synthetic methodologies for the construction of quaternary carbons is an active area of research, driven by the importance of these structural motifs in medicinal chemistry and materials science. wikipedia.orgnih.gov

Structural Characteristics of 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene

The molecule this compound is a prime example of a highly functionalized cyclopropylarene. Its structure integrates several key chemical features that contribute to its unique properties and potential reactivity.

PropertyValue
Molecular Formula C10H10BrCl
IUPAC Name 1-(1-(bromomethyl)cyclopropyl)-4-chlorobenzene
Key Structural Features Bromomethyl group, Cyclopropyl (B3062369) ring, Halogenated benzene (B151609) ring, Quaternary carbon

Bromomethyl Group (-CH₂Br): The presence of a bromine atom on the methyl group makes this an excellent leaving group in nucleophilic substitution reactions. This functionality serves as a handle for introducing a wide variety of other chemical groups, making it a valuable synthetic intermediate. sigmaaldrich.com

Cyclopropyl Ring: As discussed, the three-membered ring is a source of significant strain and unique reactivity. fiveable.me It can influence the electronic properties of the adjacent aromatic ring and participate in ring-opening reactions under specific conditions. nih.gov

4-Chlorobenzene Moiety: The chlorinated benzene ring is an aromatic system. The chlorine atom is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. The arene portion of the molecule can engage in various intermolecular interactions, such as π-π stacking. researchgate.net

The combination of these moieties in a single molecule creates a platform for diverse chemical transformations, allowing for further functionalization at the bromomethyl group, reactions involving the cyclopropane ring, and modifications of the aromatic ring.

A significant feature of this compound is the quaternary carbon atom that is part of the cyclopropyl ring. This carbon is bonded to the other two carbons of the cyclopropane, the carbon of the bromomethyl group, and the carbon of the 4-chlorophenyl group.

This structural arrangement presents specific synthetic and reactivity challenges:

Synthesis: The construction of this quaternary center is a non-trivial synthetic step due to the steric hindrance associated with bringing four carbon substituents together on a single atom. pnas.orgbeilstein-journals.org Creating such a center within a strained ring system adds another layer of difficulty.

Reactivity: The quaternary nature of this carbon atom can influence the reactivity of the adjacent functional groups. For instance, steric crowding around the bromomethyl group may affect the rate of nucleophilic substitution reactions. Furthermore, the electronic effects of the four attached groups will dictate the stability and reactivity of the cyclopropane ring itself.

Overview of Research Landscape for Cyclopropyl Arenes

Cyclopropyl arenes, which are compounds containing a cyclopropane ring directly attached to an aromatic ring, are a well-established class of molecules with diverse applications. Research in this area is broad and encompasses several key themes:

Synthetic Methodology: A significant portion of research is dedicated to developing new and efficient methods for the synthesis of cyclopropyl arenes. This includes transition-metal-catalyzed cyclopropanation reactions and various ring-closing strategies. researchgate.net

Medicinal Chemistry: The cyclopropyl group is a valuable motif in drug design. nbinno.com Its incorporation into biologically active molecules can enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties. nbinno.comresearchgate.net Consequently, many cyclopropyl arenes are investigated for their potential as therapeutic agents.

Materials Science: The rigid and well-defined structure of the cyclopropyl group, combined with the electronic properties of the arene, makes these compounds interesting candidates for the development of new materials with specific optical or electronic properties. researchgate.net

Mechanistic Studies: The unique electronic nature of the cyclopropane ring and its interaction with the aromatic system provide a rich ground for fundamental studies of reaction mechanisms and chemical bonding. researchgate.net

The broader family of arenes, such as pillararenes and calixarenes, are also extensively studied for their applications in supramolecular chemistry, including molecular recognition and the formation of complex self-assembled structures. nih.govrsc.orgmdpi.com While structurally different, the study of these larger macrocyclic arenes highlights the general interest in the properties and applications of aromatic systems in various fields of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(bromomethyl)cyclopropyl]-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBHKKMLXSEOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247126
Record name 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958027-94-6
Record name 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958027-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Retrosynthetic Analysis

Comprehensive Retrosynthetic Disconnections for 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene

Retrosynthetic analysis begins by deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. amazonaws.com For this compound, several logical disconnections can be proposed, primarily targeting the key functional groups and structural motifs.

Key Retrosynthetic Disconnections:

C-Br Bond Disconnection: The most straightforward disconnection involves the C-Br bond of the bromomethyl group, a type of functional group interconversion (FGI). This leads to the precursor alcohol, {1-(4-chlorophenyl)cyclopropyl}methanol.

Aryl-Cyclopropyl Bond Disconnection: Cleavage of the bond between the 4-chlorophenyl ring and the cyclopropane (B1198618) ring suggests precursors such as a 4-chlorophenyl organometallic reagent and a 1-(bromomethyl)cyclopropyl electrophile, or vice-versa. This approach falls under strategies for assembling the aromatic unit.

Cyclopropane Ring Disconnection: Breaking the three-membered ring itself points towards an alkene precursor, which would undergo a cyclopropanation reaction. This is a powerful strategy for forming the core cyclopropyl (B3062369) structure.

These primary disconnections form the basis for exploring the specific strategies outlined below.

The all-carbon quaternary center on the cyclopropane ring is a significant synthetic hurdle due to the steric hindrance involved in its formation. nih.gov Several advanced methods can be employed to create this structural feature.

One primary strategy involves the cyclopropanation of a 1,1-disubstituted alkene . In this case, the logical precursor would be 1-chloro-4-(1-methylethenyl)benzene (also known as 4-chloro-α-methylstyrene). The addition of a methylene (B1212753) carbene or carbenoid to the double bond of this precursor directly generates the desired 1-(4-chlorophenyl)-1-methylcyclopropane core, which can then be functionalized.

Another approach involves nucleophilic substitution at a quaternary carbon stereocenter already present on a cyclopropane ring. nih.govresearchgate.net For instance, a pre-existing polysubstituted cyclopropyl derivative with a suitable leaving group could react with an organometallic reagent. nih.govresearchgate.net However, for the target molecule, the former strategy of cyclopropanating an alkene is generally more direct.

The formation of such quaternary centers can also be achieved via rearrangements or ring contractions, though these are less common for this specific substitution pattern. Methodologies leveraging titanacyclobutane intermediates have also been described for constructing functionalized all-carbon quaternary centers from ketones. chemrxiv.org

The introduction of the bromomethyl group is typically achieved via the functional group interconversion of a more stable precursor, most commonly a primary alcohol. nbinno.com Following the retrosynthetic disconnection of the C-Br bond, the key intermediate is {1-(4-chlorophenyl)cyclopropyl}methanol.

This alcohol can be synthesized by the cyclopropanation of 2-(4-chlorophenyl)prop-2-en-1-ol. Subsequently, the alcohol is converted to the target bromide. Standard brominating agents are effective for this transformation.

Common Methods for Alcohol Bromination:

Reagent SystemDescriptionReference
PBr₃ Phosphorus tribromide is a classic reagent for converting primary alcohols to alkyl bromides.
CBr₄/PPh₃ The Appel reaction, using carbon tetrabromide and triphenylphosphine (B44618), provides a mild method for this conversion.
NBS/PPh₃ N-Bromosuccinimide and triphenylphosphine can also be used under mild conditions. google.com
HBr Aqueous or gaseous hydrogen bromide can be used, though it may be too harsh for the strained cyclopropane ring.
SOBr₂ Thionyl bromide is another effective reagent for this transformation.
Triarylphosphite/Br₂ A method involving the reaction of a triarylphosphite with bromine, followed by the addition of the alcohol, has been developed for producing (bromomethyl)cyclopropane (B137280) with high purity. google.comgoogle.com

The 4-chlorophenyl group can be introduced at different stages of the synthesis. If the retrosynthetic analysis involves disconnecting the aryl-cyclopropyl bond, several well-established carbon-carbon bond-forming reactions can be utilized.

Cross-Coupling Reactions: A Suzuki-Miyaura coupling between a 4-chlorophenylboronic acid and a suitable cyclopropyl bromide derivative is a highly effective method. researchgate.netresearchgate.net This approach benefits from mild reaction conditions and high functional group tolerance.

Friedel-Crafts Reactions: While a classic method for aryl-alkyl bond formation, direct Friedel-Crafts alkylation of chlorobenzene (B131634) with a cyclopropyl-containing electrophile might lead to regioselectivity issues and rearrangements of the cyclopropyl ring. msu.edu A related acylation followed by reduction could be a more controlled alternative.

Organometallic Addition: The addition of a 4-chlorophenyl Grignard or organolithium reagent to a cyclopropyl ketone, followed by reduction and functionalization, represents another viable, albeit longer, route.

However, the most convergent strategy involves incorporating the 4-chlorophenyl group from the start, as seen in the use of 1-chloro-4-(1-methylethenyl)benzene as a precursor for cyclopropanation. This avoids potentially problematic late-stage C-C bond formations on a complex scaffold.

Cyclopropanation Strategies for Precursors

The cornerstone of this synthesis is the formation of the cyclopropane ring. Carbene or carbenoid addition to an alkene is the most prevalent and versatile method for this transformation. mdpi.comtcichemicals.com

The Simmons-Smith reaction and its variants are powerful methods for converting alkenes into cyclopropanes stereospecifically. mdpi.comtcichemicals.com These reactions involve an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group to the double bond. organic-chemistry.org

The reaction is believed to proceed through a concerted, "butterfly-shaped" transition state, which accounts for the observed stereospecificity where the geometry of the alkene is retained in the cyclopropane product. mdpi.com

Key Variants of the Simmons-Smith Reaction:

VariantReagentsKey FeaturesReferences
Classic Simmons-Smith CH₂I₂ / Zn-Cu coupleThe original method; heterogeneous and sometimes suffers from reproducibility issues. tcichemicals.comwikipedia.org
Furukawa Modification CH₂I₂ / Et₂ZnUses diethylzinc, which is a homogeneous and often more reactive and reproducible reagent. wikipedia.org It is particularly effective for unfunctionalized alkenes. wikipedia.org tcichemicals.comwikipedia.org
Shi Modification CH₂I₂ / Et₂Zn / CF₃COOHEmploys a more nucleophilic zinc carbenoid, allowing for the cyclopropanation of electron-deficient alkenes. wikipedia.org wikipedia.org
Charette's Asymmetric Method Dioxaborolane-based chiral ligandsAllows for enantioselective cyclopropanation of allylic alcohols.

For the synthesis of the target molecule from 1-chloro-4-(1-methylethenyl)benzene, the Furukawa modification would be a highly suitable choice due to the unfunctionalized nature of the alkene. wikipedia.org

Achiral Simmons-Smith reactions on the prochiral alkene precursor would result in a racemic mixture of the product. To achieve an enantiomerically enriched product, catalytic asymmetric cyclopropanation is required. This field has seen significant advances, primarily using transition metal catalysts with chiral ligands to control the stereochemical outcome. nih.govdicp.ac.cnacs.org

These reactions typically involve the catalytic decomposition of a diazo compound in the presence of an alkene to form a metal-carbene intermediate, which then undergoes cyclopropanation. nih.govacs.org

Catalytic Systems for Asymmetric Cyclopropanation:

Catalyst Metal/LigandCarbene SourceSubstrate ScopeKey CharacteristicsReferences
Rhodium(II) / Chiral Carboxamidates DiazoacetatesStyrenes, dienesHigh efficiency and enantioselectivity. Hashimoto's Rh₂(S-TCPTTL)₄ is a notable example. acs.org acs.org
Copper(I) / Chiral Bis(oxazoline) (BOX) DiazoacetatesStyrenes, various alkenesOne of the pioneering systems for asymmetric cyclopropanation.
Cobalt(II) / Chiral Porphyrins/Salen Diazo compounds, gem-dichloroalkanesMonosubstituted, 1,1-disubstituted, and internal alkenes. nih.govdicp.ac.cn Insensitive to electronic effects but sensitive to sterics. nih.govdicp.ac.cn nih.govdicp.ac.cn
Ruthenium(II) / Chiral Pybox Ligands DiazoacetatesElectron-deficient alkenesEffective for specific substrate classes.
Molybdenum / Chiral Salen 1,2-Dicarbonyl compoundsWide range of substrates, avoiding potentially explosive diazo compounds. acs.org

The use of gem-dichloroalkanes as carbene precursors with cobalt catalysts offers a safer alternative to diazoalkanes for transferring non-stabilized carbenes. nih.govdicp.ac.cn For the synthesis of this compound, an asymmetric cyclopropanation of a suitable alkene precursor using one of these advanced catalytic systems could provide access to specific enantiomers of the final compound.

Carbene/Carbenoid Additions to Alkenes (e.g., Simmons-Smith Variants)

Mechanistic Aspects of Carbene Transfer

Carbene transfer reactions are a cornerstone of cyclopropane synthesis, involving the addition of a carbene or carbenoid species to an alkene. The mechanism of this transfer is highly dependent on the method of carbene generation.

One of the most reliable methods for cyclopropanation is the Simmons-Smith reaction, which utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comchemistrylearner.comnrochemistry.com The reaction with an alkene is mechanistically characterized as a concerted, cheletropic process. chemistry-reaction.com It proceeds through a three-centered "butterfly-type" transition state where the methylene group is delivered to the double bond stereospecifically. nrochemistry.comyoutube.com This means that the stereochemistry of the starting alkene is retained in the cyclopropane product; a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans product. chemistrylearner.com Computational studies support a synchronous mechanism where the two new carbon-carbon bonds form at nearly the same rate. ic.ac.uk

Alternatively, metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, provides a powerful route to cyclopropanes. Transition metals like rhodium, copper, and cobalt are commonly employed. wikipedia.orgwikipedia.orgnih.gov The mechanism involves the initial reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate after the expulsion of nitrogen gas. wikipedia.org This highly reactive species then adds to an alkene. While definitive mechanistic studies for all catalysts are not available, the process is generally considered a concerted addition of the carbene to the olefin. wikipedia.org The choice of metal and ligands can significantly influence the efficiency and stereoselectivity of the cyclopropanation. univasf.edu.br

Reaction NameReagentsKey IntermediateMechanism HighlightsStereochemistry
Simmons-Smith Reaction CH₂I₂ / Zn(Cu)Organozinc Carbenoid (ICH₂ZnI)Concerted "butterfly" transition state nrochemistry.comyoutube.comStereospecific (syn-addition) chemistrylearner.comnrochemistry.com
Metal-Catalyzed Diazo Decomposition R-CHN₂ / Metal Catalyst (e.g., Rh₂(OAc)₄)Metal CarbeneConcerted addition of carbene to alkene wikipedia.orgGenerally stereospecific univasf.edu.br

Intramolecular Cyclizations to Form Cyclopropyl Ring

Intramolecular cyclization offers a distinct retrosynthetic pathway to the cyclopropyl ring, forming the three-membered ring from an acyclic precursor. A classic approach is the Wurtz-type coupling, which involves the reductive cyclization of a 1,3-dihalopropane derivative using a metal like sodium or zinc. wikipedia.org This method was famously used in the first synthesis of cyclopropane itself. wikipedia.org

A more common and versatile strategy involves the intramolecular nucleophilic substitution of a γ-halide by a carbanion. wikipedia.org This process, often referred to as a 1,3-elimination, requires a substrate with a leaving group at the 3-position relative to a carbon atom that can be deprotonated. chemistrysteps.com The presence of an electron-withdrawing group (EWG) facilitates the formation of the necessary carbanion upon treatment with a strong base. The subsequent intramolecular Sₙ2 reaction then forms the cyclopropane ring. wikipedia.org

Transition metal-catalyzed intramolecular cyclopropanations have also emerged as a powerful tool. These reactions often utilize precursors like allylic diazoacetates. univasf.edu.br In the presence of a catalyst, typically a rhodium(II) complex, a metal carbene is generated which then reacts with the tethered alkene double bond to form a bicyclic system containing the cyclopropane ring. wikipedia.orgunivasf.edu.br This intramolecular approach can offer high levels of stereocontrol. nih.gov

Cyclization MethodPrecursor TypeReagentsGeneral Mechanism
Wurtz Coupling 1,3-DihalideNa or ZnReductive coupling wikipedia.org
1,3-Elimination γ-Halo compound with EWGStrong Base (e.g., NaH, KOt-Bu)Carbanion formation followed by intramolecular Sₙ2 wikipedia.org
Transition-Metal Catalyzed Allylic DiazoacetateRhodium(II) or Copper catalystIntramolecular carbene transfer to a double bond univasf.edu.br

Functional Group Transformations on Cyclopropyl Intermediates

Once the core 1-aryl-1-methylcyclopropane structure is established, subsequent functional group transformations are required to install the bromomethyl and chloro substituents to arrive at the final target molecule.

Selective Bromination of Methyl Groups Adjacent to Cyclopropane

The introduction of a bromine atom onto the methyl group attached to the cyclopropane ring is a critical step.

Free-radical bromination is the method of choice for selectively halogenating an sp³-hybridized carbon adjacent to a stabilizing group. N-Bromosuccinimide (NBS) is the premier reagent for this transformation, known as the Wohl-Ziegler reaction. stenutz.eumasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. stenutz.eu NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic addition to any double bonds that might be present. masterorganicchemistry.com The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps.

The regioselectivity of radical bromination is dictated by the relative stability of the potential radical intermediates. The reaction preferentially occurs at the position that forms the most stable carbon radical. youtube.com A cyclopropylmethyl radical is known to be remarkably stable, a phenomenon attributed to the unique electronic structure of the cyclopropane ring. psu.edu The C-C bonds of the cyclopropane ring have significant p-character ("bent bonds"), which allows for effective delocalization and stabilization of the adjacent radical through hyperconjugation. echemi.comwikipedia.org The bond dissociation energy for a cyclopropylmethyl C-H bond is approximately 412 kJ/mol, which is slightly lower than that for a primary C-H bond in ethane (B1197151) (420 kJ/mol), indicating a small but significant stabilizing effect. psu.edu This inherent stability directs the bromine radical to abstract a hydrogen atom from the methyl group in a precursor like 1-methyl-1-arylcyclopropane, leading to the desired (bromomethyl)cyclopropane product.

If the bromination creates a new stereocenter, a mixture of enantiomers or diastereomers can be expected, as the intermediate radical is typically trigonal planar, allowing for attack from either face. chemistrysteps.com However, if a chiral center is already present in the molecule, diastereomeric products may be formed in unequal amounts. chemistrysteps.com

Introduction of Halogens on the Aromatic Ring (e.g., Chlorination)

The final key transformation is the chlorination of the aromatic ring. This is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is governed by the directing effect of the substituent already present on the ring—in this case, the 1-(bromomethyl)cyclopropyl group.

The cyclopropyl group is an activating, ortho,para-director in electrophilic aromatic substitution. rsc.org Its activating nature stems from the ability of the strained C-C sigma bonds, which have high p-character, to donate electron density to the aromatic ring through hyperconjugation, stabilizing the positively charged intermediate (the arenium ion or sigma complex). wikipedia.orgstackexchange.com This electron-donating ability is reflected in its negative Hammett substituent constant (σₚ = -0.21). stenutz.eupitt.edu

As an ortho,para-director, the cyclopropyl group directs incoming electrophiles to the positions ortho and para to itself. rsc.orgthemasterchemistry.com This is because the resonance structures of the arenium ion formed during ortho or para attack allow for direct delocalization of the positive charge onto the carbon bearing the cyclopropyl group, where it is stabilized. Meta attack does not allow for this direct stabilization. organicchemistrytutor.com

Therefore, in a Friedel-Crafts type chlorination of a 1-cyclopropyl-substituted benzene (B151609) derivative using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), the chlorine atom would be directed to the para position, especially if the ortho positions are sterically hindered. wikipedia.org This regioselectivity ensures the formation of the desired 4-chloro-substituted aromatic ring.

Derivatization from Ketone/Aldehyde Precursors

The synthesis of the target compound can be effectively achieved starting from ketone or aldehyde precursors. This approach typically involves the formation of the cyclopropane ring followed by functional group manipulation to introduce the bromomethyl moiety.

One common strategy begins with an aryl ketone, such as 4-chlorophenyl cyclopropyl ketone. This intermediate can be prepared through a Grignard reaction between a Grignard reagent derived from 4-chlorobromobenzene and cyclopropyl acetonitrile. google.com The resulting ketone then serves as a scaffold for further modification. For instance, reaction with monobromomethane or iodomethane (B122720) in a suitable solvent like dimethylformamide (DMF) can lead to the formation of related cyclopropyl ketones. google.com While this specific example does not directly yield the bromomethyl group, it demonstrates the principle of modifying a ketone precursor.

A more direct route to bromomethyl cyclopropanes from carbonyl compounds involves α-bromination of the ketone or aldehyde, followed by a cyclopropanation reaction. For example, various aromatic and aliphatic carbonyl compounds can be brominated at the α-position using N-bromosuccinimide (NBS) under UV-vis irradiation. researchgate.net The resulting α-bromoketone can then undergo a reaction with a suitable reagent to form the bromomethyl cyclopropane derivative. researchgate.net

Alternatively, a one-pot synthesis of bromomethyl cyclopropanes has been developed from α-bromoketones or aldehydes by reacting them with ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of cyanogen (B1215507) bromide (BrCN) and triethylamine (B128534) (Et3N). researchgate.net This method offers high yields and very short reaction times.

Another approach involves the Corey-Chaykovsky reaction, where a sulfonium (B1226848) ylide reacts with an α,β-unsaturated ketone (a chalcone) to form a cyclopropane ring. For instance, 2-hydroxychalcones can be cyclopropanated using trimethylsulfoxonium (B8643921) iodide and sodium hydride to produce 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov Subsequent reduction of the ketone and conversion of the resulting alcohol to a bromide would yield the desired product.

The synthesis of cyclopropanes from aldehydes is also a well-established method. youtube.com A key step in such a synthesis can be the Wittig reaction to form an alkene, which is then subjected to a cyclopropanation reaction like the Simmons-Smith reaction. youtube.com

Precursor TypeKey IntermediatesReagents & ConditionsProduct
Ketone4-chlorophenyl cyclopropyl ketoneGrignard reagent, cyclopropyl acetonitrile1-(4-chlorophenyl)cyclopropyl methyl ketone google.com
Aldehydeα,β-unsaturated alkeneWittig reagent, Simmons-Smith reagent (CH2I2, Zn-Cu)Cyclopropane derivative youtube.com
α-Bromoketoneα-brominated carbonyl compoundEthyl cyanoacetate, BrCN, Et3NBromomethyl cyclopropane derivative researchgate.net

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry offers a range of catalytic methods that can be applied to the synthesis of this compound, providing high efficiency, selectivity, and functional group tolerance.

Transition metal catalysis is a powerful tool for constructing the C-C bond between the aryl group and the cyclopropane ring. Various transition metals, including palladium, copper, rhodium, and gold, have been utilized for cyclopropanation reactions and cross-coupling reactions to form aryl-cyclopropyl linkages. univasf.edu.br

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to connect an aryl halide with a cyclopropylboronic acid derivative. nih.gov This approach offers a versatile way to introduce the 4-chlorophenyl group onto the cyclopropane ring. Similarly, copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported, demonstrating the utility of copper catalysts in forming bonds to cyclopropane rings. nih.gov

Nickel-catalyzed coupling reactions have also been shown to be effective. For example, the Negishi cross-coupling of functionalized aryl- and heteroaryl-cyclopropanes can be achieved. acs.org Additionally, nickel catalysis can be used in the coupling of cyclopropyl Grignard reagents with dithioacetals. acs.org

Rhodium(II) catalysts are well-known for their ability to catalyze cyclopropanation reactions from diazo compounds. univasf.edu.brwikipedia.org These reactions can be highly stereoselective.

CatalystReaction TypeSubstratesProduct
PalladiumSuzuki CouplingAryl halide, cyclopropylboronic acidAryl-cyclopropane nih.gov
CopperS-cyclopropylationThiophenol, cyclopropylboronic acidAryl cyclopropyl sulfide (B99878) nih.gov
NickelNegishi CouplingAryl halide, cyclopropylzinc reagentAryl-cyclopropane acs.org
Rhodium(II)CyclopropanationAlkene, diazo compoundCyclopropane derivative univasf.edu.brwikipedia.org

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules with high stereoselectivity. rochester.edu Biocatalytic cyclopropanation has emerged as a powerful method for accessing enantioenriched cyclopropanes. nih.gov

Engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450s, have been developed as biocatalysts for stereoselective cyclopropanation reactions. nih.gov These enzymes can catalyze the transfer of a carbene from a diazo precursor to an alkene with high diastereo- and enantioselectivity. acs.orgbohrium.com For example, an engineered variant of sperm whale myoglobin has been used for the highly stereoselective construction of cyclopropyl ketones from vinylarenes and diazoketones. rochester.eduacs.orgbohrium.com The resulting chiral cyclopropyl ketones can then be chemically modified to introduce the desired bromomethyl group, yielding enantiopure this compound. acs.orgbohrium.com

This chemoenzymatic approach allows for the creation of libraries of structurally diverse and optically active cyclopropane-containing scaffolds, which are valuable in medicinal chemistry and drug discovery. rochester.eduacs.orgbohrium.com

BiocatalystReaction TypeSubstratesKey Features
Engineered MyoglobinOlefin CyclopropanationVinylarene, DiazoketoneHigh diastereo- and enantioselectivity rochester.eduacs.orgbohrium.com
Engineered Cytochrome P450Stereoselective CyclopropanationAlkene, Diazo precursorAccess to enantioenriched cyclopropanes nih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key principles of green chemistry is the reduction or elimination of solvents. Solvent-free reactions can lead to higher efficiency, easier product isolation, and reduced environmental impact. cmu.edu

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), offers a promising solvent-free alternative to traditional solution-phase synthesis. researchgate.net A mechanochemical Simmons-Smith cyclopropanation has been developed, enabling the synthesis of a wide range of cyclopropanes without the need for bulk solvents. rsc.orgrsc.org This method utilizes ball-milling to activate zinc(0) for the reaction with diiodomethane and an alkene. rsc.orgrsc.org This approach is operationally simple, can be performed under air, and is scalable. rsc.orgrsc.org Applying this technique to the appropriate alkene precursor could provide a green route to the cyclopropane core of the target molecule.

The development of sustainable reagents is another important aspect of green chemistry. This involves replacing hazardous or non-renewable reagents with safer and more sustainable alternatives.

In the context of cyclopropanation, traditional methods often rely on reactive and potentially hazardous carbene precursors like diazo compounds. wikipedia.org Research is ongoing to develop safer and more stable cyclopropanating reagents. For example, a shelf-stable solid reagent has been developed for the metal-free photochemical cyclopropanation of alkenes. iciq.org This method uses gem-diiodomethyl carbonyl compounds as the cyclopropanating reagent and visible light, avoiding the need for a photosensitizer or metal catalyst. iciq.org

Furthermore, the use of biocatalysis, as discussed in section 2.4.2, can be considered a green approach as it often operates under mild conditions (e.g., aqueous media, room temperature) and utilizes renewable enzymes. researchgate.net

Green Chemistry ApproachMethodKey Advantages
Solvent-Free SynthesisMechanochemical Simmons-Smith ReactionNo bulk solvent, operational simplicity, scalability researchgate.netrsc.orgrsc.org
Sustainable ReagentsMetal-free photochemical cyclopropanationShelf-stable solid reagent, avoids hazardous precursors iciq.org
BiocatalysisChemoenzymatic synthesisMild reaction conditions, high selectivity, renewable catalysts nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Bromomethyl Group

The primary site of reactivity in 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene is the bromomethyl group, which is susceptible to a variety of transformations. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and a target for nucleophiles.

Nucleophilic Substitution Pathways (SN1, SN2, SN2')

Nucleophilic substitution reactions are fundamental to the transformation of this compound. These reactions can proceed through several distinct mechanisms, including SN1, SN2, and SN2' pathways, depending on the reaction conditions and the nature of the nucleophile.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. This is a concerted process where the new bond forms as the old one breaks. For this compound, an SN2 reaction would lead to an inversion of stereochemistry at the methylene (B1212753) carbon. However, the quaternary carbon of the cyclopropyl (B3062369) ring presents significant steric hindrance, which can disfavor a direct SN2 pathway.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The stability of this intermediate is crucial. In the case of this compound, the departure of the bromide ion would lead to a primary carbocation, which is generally unstable. However, the adjacent cyclopropyl and 4-chlorophenyl groups can stabilize this carbocation through resonance and inductive effects, making an SN1 pathway more plausible than for a simple primary alkyl halide. The presence of a polar protic solvent would further favor the SN1 mechanism.

The SN2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) mechanism is also a possibility due to the nature of the cyclopropylmethyl system. In this pathway, the nucleophile attacks the cyclopropyl ring, leading to a concerted ring-opening and displacement of the bromide ion. This results in a rearranged product.

While the bromomethyl group is attached to a primary carbon, its proximity to the quaternary carbon of the cyclopropyl ring significantly influences the stereochemical outcome of substitution reactions. In related cyclopropyl systems, nucleophilic substitution at a quaternary carbon center has been observed to proceed with a complete inversion of configuration. nih.gov This stereoinvertive outcome is often rationalized by the formation of a bicyclobutonium intermediate, which dictates the trajectory of the incoming nucleophile. nih.gov Although direct studies on the stereochemistry of this compound are not prevalent in the reviewed literature, it is reasonable to infer that similar stereochemical control would be observed, particularly in reactions that proceed through a carbocation-like intermediate.

A key feature of the reactivity of cyclopropylmethyl systems is their propensity to undergo rearrangement reactions. The high ring strain of the cyclopropane (B1198618) ring can be released through ring-opening reactions, which often compete with direct substitution. In the context of an SN1-type reaction of this compound, the initially formed cyclopropylmethyl carbocation can rearrange to a more stable homoallylic or cyclobutyl cation. This rearrangement is driven by the relief of ring strain and can lead to a mixture of products. The intervention of a bicyclobutonium species is a proposed intermediate in these rearrangements, which can be attacked by a nucleophile at different positions, leading to both rearranged and unrearranged products. nih.gov

Elimination Reactions Leading to Olefinic Products

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form olefinic products. The most likely pathway is an E2 (Elimination Bimolecular) reaction, where a proton is abstracted from a carbon adjacent to the bromomethyl group, and the bromide ion is eliminated in a concerted step. However, given the structure of the molecule, a standard E2 reaction is not straightforward as there are no protons on the adjacent quaternary carbon. Instead, an elimination reaction could potentially involve the cyclopropyl ring itself, leading to ring-opened products. The competition between substitution and elimination is a critical factor, with stronger bases and higher temperatures generally favoring elimination. libretexts.org

Radical Reactions and Their Propagation

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate radical intermediates. This process is typically initiated by heat or UV light. wikipedia.org The resulting 1-(4-chlorophenyl)cyclopropylmethyl radical is a reactive species that can participate in a variety of radical chain reactions.

Homolytic cleavage of the C-Br bond results in the formation of a bromine radical and a 1-(4-chlorophenyl)cyclopropylmethyl radical. wikipedia.org This initiation step is the first part of a radical chain reaction. The stability of the resulting carbon-centered radical is a key factor in the feasibility of this process. The cyclopropylmethyl radical itself is known to be stabilized, and the presence of the 4-chlorophenyl group can provide further resonance stabilization. Once formed, this radical can propagate the chain reaction by abstracting a hydrogen atom from another molecule or by adding to a double bond. Termination of the radical chain can occur through the combination of two radicals.

Reactivity of the Cyclopropyl Ring

The chemical behavior of this compound is dominated by the reactivity of the cyclopropyl ring, a consequence of its significant strain energy. This strain facilitates a variety of ring-opening reactions under different conditions, including acid-catalyzed, radical-initiated, and oxidative pathways.

Ring-Opening Reactions

The cleavage of the carbon-carbon bonds of the cyclopropane ring is a characteristic reaction of this class of compounds. The specific conditions under which these reactions occur, and the resulting products, are dictated by the nature of the reagents and the substitution pattern of the cyclopropyl ring.

While specific studies on the acid-catalyzed ring opening of this compound are not extensively detailed in the available literature, the general mechanism for similar cyclopropane derivatives involves the protonation of the cyclopropyl ring. This protonation leads to the formation of a carbocationic intermediate, which is susceptible to nucleophilic attack, resulting in a ring-opened product. The regioselectivity of this process is governed by the stability of the resulting carbocation. In the case of this compound, the presence of the 4-chlorophenyl group would influence the stability of the carbocationic intermediates, thereby directing the outcome of the ring-opening reaction.

The radical-initiated ring opening of cyclopropylmethyl systems is a well-documented and rapid process. psu.edu The formation of a radical on the methyl group adjacent to the cyclopropyl ring, in this case, the 1-[1-(cyclopropyl)-4-chlorobenzene]methyl radical, leads to a rapid rearrangement to a more stable homoallylic radical. This process is often utilized as a "radical clock" to probe the kinetics of other radical reactions. psu.edu

The regioselectivity of the ring-opening of substituted cyclopropylmethyl radicals is primarily governed by the formation of the most stable radical product. psu.edu In conformationally flexible radicals, the bond that cleaves is the one that allows for the formation of a more stabilized radical. psu.edu For instance, the presence of a phenyl group, as in the case of the 4-chlorophenyl substituent, would favor cleavage of the adjacent C-C bond to form a benzylic radical, which is stabilized by resonance. psu.edu

The stereochemistry of the ring-opening process is also a critical aspect. The conversion of cyclopropyl radicals to allyl radicals often proceeds via a disrotatory opening mechanism. rsc.orgnih.gov This stereospecificity is crucial in synthetic applications where precise control over the geometry of the final product is required. nih.govrsc.org

Radical Precursor StructureRing-Opening PathwayMajor Product TypeGoverning Factor
Substituted Cyclopropylmethyl RadicalCleavage of the more substituted C1-C2 bondMore stabilized homoallylic radical (e.g., tertiary or benzylic)Thermodynamic stability of the resulting radical psu.edu
cis-2-Methylcyclopropylmethyl RadicalCleavage to form a secondary radicalPent-4-en-2-yl radicalFormation of a more substituted and stable radical psu.edu

The rate of the cyclopropylmethyl radical ring opening is significantly influenced by substituents on both the cyclopropane ring and the radical center. psu.edu

Substituents at the radical center: Substituents that stabilize the initial radical, such as an ester group, can decrease the rate of ring opening. psu.edu Conversely, the phenyl-substituted radical (7f in a study) ring-opens about 3 orders of magnitude less rapidly than the parent alkyl radical (7a). acs.org

Substituents on the cyclopropane ring: The stability of the rearranged radical plays a crucial role. Substituents that lead to the formation of more stable radicals, such as benzylic or tertiary radicals upon ring opening, accelerate the reaction rate. psu.edu For example, electron-withdrawing groups can stabilize the resulting radical and enhance the rate of ring opening, whereas electron-donating groups may suppress it. mdpi.com

The table below summarizes the kinetic data for the ring opening of various substituted cyclopropylcarbinyl radicals, illustrating the impact of substituents.

RadicalSubstituents at Radical CenterRate Constant (k) at 20 °C (s⁻¹)Reference
Cyclopropylmethyl radicalH, H7.8 x 10⁷ researchgate.net
(trans-2-(2,2-diphenylcyclopropyl)cyclopropyl)methyl radical (7a)H, H- acs.org
(trans-2-(2,2-diphenylcyclopropyl)cyclopropyl)methyl radical (7f)H, PhOpens ~1000 times slower than 7a acs.org

Oxidative radical ring-opening reactions of cyclopropane derivatives provide a pathway to a variety of functionalized compounds. nih.govbeilstein-journals.org These reactions can be initiated by various oxidizing agents, often involving the formation of a radical intermediate that subsequently undergoes ring opening. For instance, silver-catalyzed oxidative reactions can lead to ring-opening and subsequent cyclization or functionalization. nih.gov In the context of this compound, an oxidative process could potentially be initiated at the cyclopropyl ring or the bromomethyl group, leading to a cascade of reactions involving the cleavage of the three-membered ring. The specific products would depend on the oxidant used and the reaction conditions.

Transition Metal-Catalyzed Ring Opening

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage by transition metal catalysts, leading to ring-opening reactions. This process is a powerful method for constructing linear carbon chains from cyclic precursors. Palladium and Rhodium complexes are particularly effective in catalyzing such transformations. snnu.edu.cnresearchgate.net

The general mechanism involves the oxidative addition of the catalyst into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield the final ring-opened product. For aryl-substituted cyclopropanes, the regioselectivity of the C-C bond cleavage is influenced by both electronic and steric factors. nih.gov

In the case of this compound, the presence of the 4-chlorophenyl group can direct the regioselectivity of the ring opening. Palladium-catalyzed reactions of aryl cyclopropyl ketones, for instance, have been shown to proceed stereoselectively to yield α,β-unsaturated ketones. rsc.org Similarly, rhodium(III)-catalyzed coupling of arenes with cyclopropanols proceeds via C-H activation and ring opening to produce β-aryl ketones. acs.org While direct studies on this compound are limited, it is anticipated that under similar palladium or rhodium catalysis, the compound would undergo ring opening to form various substituted butene derivatives.

Table 1: Examples of Transition Metal-Catalyzed Ring Opening of Cyclopropane Derivatives This table presents data from related compounds to illustrate the potential reactivity.

Catalyst System Cyclopropane Substrate Product Type Yield (%) Reference
Pd(OAc)₂/PCy₃ Aryl cyclopropyl ketone (E)-1-Arylbut-2-en-1-one 23–89 rsc.org
[{Rh(CO)₂Cl}₂] Aryl-substituted propargyl ester cyclopropane Alkylidene cycloheptadiene 68-99 nih.gov
[Cp*RhCl₂]₂/Cu(OAc)₂ 1-Benzylcyclopropanol β-Aryl ketone 59-80 snnu.edu.cn

Isomerization and Rearrangement Processes

Beyond catalyst-driven reactions, the structure of this compound is prone to several isomerization and rearrangement processes, primarily driven by the formation of carbocationic intermediates.

Cyclopropylcarbinyl Rearrangements

The departure of the bromide ion, either spontaneously or assisted by a Lewis acid, generates a primary carbocation adjacent to the cyclopropane ring. This species is highly unstable and immediately rearranges to the more stable cyclopropylcarbinyl cation. This cation is a key non-classical intermediate that can exist in equilibrium with the homoallyl and cyclobutyl cations. nih.gov

This rearrangement is a well-documented process in cyclopropylcarbinol systems, often promoted by acidic conditions. rsc.org The distribution of products—homoallylic, cyclobutyl, and cyclopropylcarbinyl derivatives—depends on the reaction conditions and the substitution pattern on the cyclopropane ring. For aryl-substituted substrates, the stability of the potential homoallylic cation can be significantly increased, influencing the equilibrium and favoring the formation of ring-opened products. chemrxiv.org In the context of this compound, the formation of the cyclopropylcarbinyl cation would lead to a mixture of rearranged products, including homoallylic alcohols or halides.

Electrocyclic Ring Transformations

Electrocyclic reactions are pericyclic processes involving the concerted reorganization of π-electrons to form or break a σ-bond. The ring-opening of a cyclopropyl cation to an allyl cation is a classic example of a 2-electron electrocyclic reaction. youtube.com According to the Woodward-Hoffmann rules, for a thermal reaction involving 4n+2 electrons (where n=0 for the cyclopropyl cation), the ring opening proceeds in a disrotatory fashion. ic.ac.uk

Upon formation of the cyclopropylcarbinyl cation from this compound, the cyclopropyl ring itself can undergo electrocyclic ring opening. This process would convert the three-membered ring into an allyl cation system. The stereochemistry of this transformation is governed by orbital symmetry, with thermal processes favoring a disrotatory pathway. pressbooks.pub Photochemical conditions, which involve electronic excitation to a different highest occupied molecular orbital (HOMO), would favor a conrotatory ring opening. pressbooks.pubmasterorganicchemistry.com This reactivity provides a pathway to linear, unsaturated products from the cyclic starting material.

Reactivity of the Chlorobenzene (B131634) Moiety

The 4-chlorophenyl group of the molecule offers a handle for various synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

The carbon-chlorine bond in this compound, while generally less reactive than C-Br or C-I bonds, can participate in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon bonds.

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester). The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds or introducing alkyl or vinyl groups. Efficient protocols exist for the coupling of aryl chlorides, often requiring specialized phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond. nih.gov The coupling of a derivative of this compound with a suitable boronic acid would yield a substituted biphenyl (B1667301) compound. nih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org The reaction typically proceeds with a palladium catalyst and a base. While aryl bromides and iodides are more common substrates, advancements in catalyst design have enabled the use of aryl chlorides. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-substituted alkyne. organic-chemistry.org Modern protocols have been developed that are copper-free and effective for aryl chlorides. nih.govorganic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl chloride. It is known for its tolerance of a wide variety of functional groups.

Table 2: Overview of Cross-Coupling Reactions Applicable to the Chlorobenzene Moiety

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki Boronic Acid/Ester Pd(0) complex + Phosphine Ligand + Base Biaryl, Aryl-Alkene, Aryl-Alkyl
Heck Alkene Pd(0) complex + Base Substituted Alkene
Sonogashira Terminal Alkyne Pd(0) complex + Cu(I) salt + Amine Base Aryl Alkyne
Stille Organostannane Pd(0) complex Biaryl, Aryl-Alkene, Aryl-Alkyl

Electrophilic Aromatic Substitution

The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this reaction is determined by the directing effects of the two existing substituents: the chloro group and the 1-(bromomethyl)cyclopropyl group.

Directing Effects:

Chloro Group: Chlorine is a deactivating substituent due to its inductive electron withdrawal, making the ring less reactive than benzene. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (sigma complex) formed during attack at these positions. organicchemistrytutor.com

Cyclopropyl Group: The cyclopropyl group is generally considered a weakly activating, ortho, para-directing group. Its C-C bonds have significant p-character, allowing them to donate electron density to the aromatic ring through conjugation, thereby stabilizing the sigma complex for ortho and para attack.

With both groups directing to the ortho and para positions, the substitution pattern will be synergistic. Since the para position is already occupied by the chloro group (relative to the cyclopropyl group), electrophilic attack will be directed to the positions ortho to the cyclopropyl group (positions 2 and 6). Steric hindrance from the relatively bulky 1-(bromomethyl)cyclopropyl group might slightly influence the ratio of products.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqlibretexts.org For example, a Friedel-Crafts acylation with acetyl chloride and AlCl₃ would be expected to yield primarily 1-[1-(bromomethyl)cyclopropyl]-2-acetyl-4-chlorobenzene. youtube.comyoutube.com

Interplay of Functional Group Reactivities in this compound

The chemical behavior of this compound is dictated by the presence of three distinct functional moieties: a bromomethyl group, a cyclopropyl ring, and a 4-chlorophenyl substituent. The reactivity of each of these groups can be influenced by the others, leading to a complex interplay that governs the molecule's transformations. Understanding this interplay is crucial for predicting reaction outcomes and designing selective synthetic strategies.

The bromomethyl group is a primary alkyl halide, making the benzylic-like carbon atom susceptible to nucleophilic substitution reactions (SN2). The adjacent cyclopropyl ring, with its inherent ring strain and unique electronic properties, can influence the rate and mechanism of these substitution reactions. Concurrently, the 4-chlorophenyl group, an aryl halide, is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. The chlorine atom does, however, exert an electronic influence on the entire molecule.

Chemoselective Transformations in Multifunctional Substrates

In a multifunctional substrate such as this compound, the different reactive sites can compete for a given reagent. Chemoselectivity in such reactions is determined by the relative reactivity of these functional groups under specific reaction conditions.

The primary site of reactivity in this molecule is the bromomethyl group. The carbon-bromine bond is significantly more polarized and weaker than the carbon-chlorine bond on the aromatic ring. Consequently, in the presence of most common nucleophiles, selective substitution at the bromomethyl carbon is expected to be the predominant reaction pathway. For instance, reaction with nucleophiles like cyanide, azide, or thiolates would preferentially lead to the displacement of the bromide ion, leaving the chloroaryl group intact.

While direct experimental data on the chemoselective reactions of this compound is not extensively documented in publicly available literature, the principles of relative reactivity strongly suggest the following order of preference for nucleophilic attack:

Table 1: Predicted Chemoselective Reactions with Nucleophiles

NucleophilePredicted Major ProductReaction TypeUnreactive Site
NaCN2-(1-(4-chlorophenyl)cyclopropyl)acetonitrileSN24-chlorophenyl
NaN31-(1-(azidomethyl)cyclopropyl)-4-chlorobenzeneSN24-chlorophenyl
NaSPh1-chloro-4-(1-((phenylthio)methyl)cyclopropyl)benzeneSN24-chlorophenyl
NaOH(1-(4-chlorophenyl)cyclopropyl)methanolSN24-chlorophenyl

It is important to note that under forcing conditions, such as high temperatures and pressures with strong nucleophiles, reactions involving the chloroaryl group or the cyclopropyl ring could potentially occur. For example, harsh basic conditions might lead to elimination or ring-opening reactions of the cyclopropylmethyl system. However, under standard synthetic conditions, the bromomethyl group serves as the primary reactive handle.

Influence of Substituents on Reactivity and Selectivity

The electron-withdrawing nature of the chlorine atom can influence the SN2 reactivity of the bromomethyl group. By inductively pulling electron density away from the benzylic-like carbon, the chlorine atom can make this carbon slightly more electrophilic and thus potentially more susceptible to nucleophilic attack. However, this effect is transmitted through the cyclopropyl ring and may be attenuated.

To illustrate the influence of aryl substituents, a hypothetical comparison of reaction rates for the nucleophilic substitution of the bromomethyl group in a series of 1-[1-(Bromomethyl)cyclopropyl]-substituted benzenes can be considered.

Table 2: Predicted Relative Rates of Nucleophilic Substitution for Substituted Analogs

Substituent (X) on Phenyl RingElectronic Effect of XPredicted Relative Rate (krel)Rationale
-OCH3 (methoxy)Strong electron-donating< 1Destabilizes the partial positive charge developing in the transition state.
-CH3 (methyl)Weak electron-donating< 1Slightly destabilizes the transition state.
-H (hydrogen)Neutral1Reference compound.
-Cl (chloro)Weak electron-withdrawing> 1Inductively stabilizes the electron-rich transition state.
-NO2 (nitro)Strong electron-withdrawing>> 1Strongly stabilizes the transition state through inductive and resonance effects.

This predicted trend is based on the established principles of substituent effects in related benzylic systems. Electron-withdrawing groups on the aromatic ring are generally found to accelerate SN2 reactions at the benzylic position by stabilizing the build-up of negative charge in the transition state. Conversely, electron-donating groups would be expected to slow down the reaction.

Advanced Spectroscopic and Crystallographic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene, NMR is crucial for confirming the presence and connectivity of the key structural motifs: the 1,4-disubstituted chlorophenyl ring, the quaternary cyclopropyl (B3062369) carbon, and the bromomethyl group.

The proton (¹H) NMR spectrum of a cyclopropane (B1198618) derivative is characterized by signals in the upfield region, typically between 0 and 2 ppm, due to the shielding effect of the ring's unique electronic structure. researchgate.net The chemical shifts and coupling constants of the cyclopropyl protons in this compound are significantly influenced by the magnetic anisotropy of the adjacent 4-chlorophenyl ring and the C-Br bond. modgraph.co.ukrsc.org Magnetic anisotropy describes the phenomenon where the shielding or deshielding of a nucleus depends on its orientation with respect to an applied magnetic field, an effect that is prominent in aromatic systems. modgraph.co.uk

The protons on the cyclopropyl ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts. The protons situated cis to the aromatic ring are expected to be shielded (shifted to a lower ppm value) due to the ring current effect, while the trans protons would be less affected or slightly deshielded. cdnsciencepub.com The electronegative bromine atom in the bromomethyl group will also exert an anisotropic effect, further differentiating the chemical shifts of the nearby cyclopropyl protons. modgraph.co.uk

Analysis of proton-proton coupling constants (J-couplings) is fundamental to confirming the stereochemistry. dtic.mil For cyclopropanes, the following typical ranges are observed:

Geminal coupling (²J) between protons on the same carbon is typically around -4 to -10 Hz. dtic.mil

Vicinal cis coupling (³J_cis_) is generally larger, in the range of 8 to 13 Hz. chemicalbook.com

Vicinal trans coupling (³J_trans_) is smaller, typically between 4 to 9 Hz. chemicalbook.com

By analyzing these characteristic coupling constants, the relative positions of the protons on the cyclopropyl ring can be definitively established.

Proton Assignment Anticipated Chemical Shift (δ, ppm) Key Anisotropic Influence Expected Coupling Constants (Hz)
Cyclopropyl H (cis to aryl ring)0.8 - 1.2Shielding from aryl ring current³J_trans = 4-9 Hz
Cyclopropyl H (trans to aryl ring)1.2 - 1.6Less shielding from aryl ring³J_cis_ = 8-13 Hz
Bromomethyl (-CH₂Br)3.5 - 3.8Deshielding by bromineN/A
Aromatic H (ortho to cyclopropyl)7.2 - 7.4Standard aromatic region³J = ~8 Hz
Aromatic H (ortho to Chlorine)7.3 - 7.5Deshielding by chlorine³J = ~8 Hz

Table 1: Predicted ¹H NMR data for this compound, illustrating the impact of anisotropy on chemical shifts.

While ¹H NMR provides a foundational view, the complete and unambiguous assignment of all atoms in this compound requires high-resolution, multi-dimensional NMR techniques. core.ac.uk The complexity of the spectrum, particularly the overlapping signals in the aromatic region, necessitates the use of 2D NMR experiments such as COSY, HSQC, and HMBC. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the ortho and meta protons on the 4-chlorophenyl ring and to verify the geminal and vicinal relationships between the cyclopropyl protons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of each carbon atom based on the chemical shift of its attached proton(s). For example, the carbon signals of the bromomethyl group and the cyclopropyl CH₂ groups can be definitively identified. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary (non-protonated) carbons. Key HMBC correlations for this molecule would include:

Correlation from the bromomethyl protons to the quaternary cyclopropyl carbon (C1).

Correlation from the cyclopropyl protons to the quaternary cyclopropyl carbon (C1) and the ipso-carbon of the aromatic ring.

Correlation from the aromatic protons to the quaternary carbon attached to the chlorine atom.

The use of anisotropic NMR data, such as residual dipolar couplings (RDCs), can also provide information on the relative orientations of different bonds, further solidifying the structural assignment. nih.gov

Atom Predicted ¹³C Shift (δ, ppm) Predicted ¹H Shift (δ, ppm) Key HMBC Correlations
C1 (Quaternary Cyclopropyl)25 - 35N/ACyclopropyl H, Bromomethyl H
C2/C3 (Cyclopropyl CH₂)15 - 250.8 - 1.6Cyclopropyl H, Bromomethyl H
C4 (Bromomethyl CH₂)30 - 403.5 - 3.8C1 (Quaternary Cyclopropyl)
C1' (Aryl, ipso to cyclopropyl)140 - 145N/ACyclopropyl H, Aryl H (ortho)
C2'/C6' (Aryl CH)128 - 1327.2 - 7.4C4' (Aryl, ipso to Cl)
C3'/C5' (Aryl CH)127 - 1307.3 - 7.5C1' (Aryl, ipso to cyclopropyl)
C4' (Aryl, ipso to Cl)132 - 138N/AAryl H (ortho)

Table 2: Predicted 2D NMR correlation data for the structural assignment of this compound.

Dynamic NMR (DNMR) is a technique used to study molecular motions that occur on the NMR timescale, such as conformational changes and restricted rotation. copernicus.orgunibas.it For this compound, a key dynamic process is the rotation around the single bond connecting the cyclopropyl ring to the 4-chlorophenyl ring.

At low temperatures, this rotation may be slow enough to cause the two ortho protons (and the two meta protons) of the phenyl ring to become magnetically non-equivalent. This would result in a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached—the coalescence temperature (Tc)—at which the signals for the exchanging protons broaden and merge into a single, averaged signal. mdpi.comresearchgate.net

By analyzing the line shape of the NMR signals at various temperatures, it is possible to calculate the rate of rotation (k). Using the Eyring equation, the free energy of activation (ΔG‡) for the rotational barrier can be determined. unibas.it This value provides a quantitative measure of the steric and electronic hindrance to rotation around that bond. Given the substitution on the cyclopropyl ring, a moderate rotational barrier might be expected. psu.edu

Dynamic Process NMR Observation Temperature Range Calculated Parameter Estimated Value
Aryl-Cyclopropyl Bond RotationBroadening and coalescence of aromatic proton signals-80°C to 40°CFree Energy of Activation (ΔG‡)10 - 15 kcal/mol

Table 3: Hypothetical data from a Dynamic NMR study on this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is a radical cation. This molecular ion is often unstable and undergoes fragmentation into smaller, more stable ions. The fragmentation of this compound would be dictated by the relative stability of the resulting fragments and the strength of its chemical bonds.

The presence of bromine and chlorine is a key diagnostic feature, as their natural isotopic abundances (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1) will produce characteristic isotopic patterns for any fragment containing these atoms.

Likely fragmentation pathways include:

Loss of a bromine radical: The C-Br bond is relatively weak, making the loss of a Br• radical a highly favorable process to form a stable carbocation at m/z 181/183.

Benzylic-type cleavage: Cleavage of the bond between the cyclopropyl ring and the aromatic ring can occur, leading to the formation of a chlorophenyl radical and a [C₄H₆Br]⁺ ion (m/z 133/135), or a chlorophenyl cation (m/z 111/113).

Ring opening/rearrangement: The strained cyclopropane ring can undergo cleavage, potentially leading to rearranged, more stable acyclic ions. fluorine1.ru

Loss of CH₂Br: Cleavage of the bond between the bromomethyl group and the cyclopropyl ring would result in a fragment corresponding to the 1-(4-chlorophenyl)cyclopropyl cation.

m/z (Mass/Charge) Proposed Fragment Identity Fragmentation Step Isotopic Pattern
260/262/264[M]⁺• (Molecular Ion)IonizationContains Br and Cl
181/183[M - Br]⁺Loss of •Br radicalContains Cl
133/135[C₄H₆Br]⁺Cleavage of aryl-cyclopropyl bondContains Br
111/113[C₆H₄Cl]⁺Cleavage of aryl-cyclopropyl bondContains Cl
91[C₇H₇]⁺Rearrangement (Tropylium ion)None

Table 4: Plausible major fragments in the electron ionization mass spectrum of this compound.

High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₁₀H₁₀BrCl. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal (integer) mass. For example, a compound with the formula C₁₁H₁₄N₂OCl would also have a nominal mass of 225 (for the ³⁵Cl isotope), but its exact mass would be different. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence.

Isotopologue Formula Calculated Exact Mass Measured Exact Mass (Hypothetical) Mass Difference (ppm)
C₁₀H₁₀³⁵Cl⁷⁹Br259.9709259.97121.2
C₁₀H₁₀³⁷Cl⁷⁹Br261.9680261.96831.1
C₁₀H₁₀³⁵Cl⁸¹Br261.9689261.96921.1

Table 5: Example of HRMS data for confirming the molecular formula of this compound.

Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific X-ray crystallography studies, crystal structure data, or related analyses for this exact molecule could be located.

The executed searches for "this compound X-ray crystallography," "crystal structure analysis of this compound," and queries within the Cambridge Structural Database did not yield any relevant results. While information on related compounds or general principles of X-ray crystallography is available, there is no published crystallographic data specifically for this compound.

Therefore, it is not possible to provide the requested article focusing on the "" of this compound. The essential data required to discuss the "Definitive Structural and Stereochemical Determination," "Conformational Analysis in the Solid State," and "Intermolecular Interactions and Crystal Packing" is not present in the available search results. Fulfilling the request would necessitate access to specific experimental data that has not been made publicly available through the searched channels.

Theoretical and Computational Chemistry

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule and understanding its stability. These methods calculate the electronic structure of a molecule to predict its geometry, energy, and other properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. researchgate.netuzh.chresearchgate.netnih.gov This approach calculates the electron density to determine the energy of the system, and geometry optimization involves finding the atomic arrangement that corresponds to the lowest energy state. For a molecule like 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles of its most stable conformation. However, specific studies performing these calculations on the target molecule are not available.

Ab Initio Molecular Orbital Calculations

Ab Initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. wayne.edu These calculations can provide highly accurate molecular structures and energies. While the principles of these methods are well-established, their specific application to elucidate the electronic structure and properties of this compound is not found in the current body of scientific literature.

Conformational Landscape Analysis and Potential Energy Surfaces

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them. scispace.com A potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. researchgate.netresearchgate.net For this compound, a conformational analysis would focus on the rotation around the bond connecting the cyclopropyl (B3062369) and phenyl rings, as well as the orientation of the bromomethyl group. A detailed PES would map the energy changes during these rotations, identifying the lowest energy conformations. Regrettably, no such specific analysis for this compound has been published.

Mechanistic Insights from Computational Modeling

Computational modeling is also instrumental in understanding chemical reactions, allowing researchers to map out reaction pathways and identify key transition states.

Transition State Analysis for Reaction Pathways

Transition state analysis is a computational technique used to locate the highest energy point along a reaction coordinate, known as the transition state. This information is crucial for determining the activation energy and understanding the kinetics of a chemical reaction. For this compound, such analysis could be applied to study nucleophilic substitution reactions at the bromomethyl group or reactions involving the cyclopropane (B1198618) ring. However, no specific computational studies on the reaction pathways of this molecule have been found.

Molecular Orbital Analysis of Cyclopropane Ring Opening

The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions. nih.govox.ac.ukdocumentsdelivered.comresearchgate.net Molecular orbital analysis, which examines the interactions between the frontier molecular orbitals (HOMO and LUMO), can provide profound insights into the mechanism of these reactions. Such an analysis for this compound would help predict the regioselectivity and stereoselectivity of ring-opening processes under various conditions. Despite the general interest in cyclopropane chemistry, a specific molecular orbital analysis of ring-opening for this substituted chlorobenzene (B131634) derivative is not available in the literature.

Strain Energy and Bond Activation Studies of the Cyclopropyl Ring

The cyclopropane ring is a fundamental structural motif in organic chemistry, characterized by its significant ring strain, which dictates its chemical reactivity. researchgate.net This strain makes the ring susceptible to cleavage, a process known as bond activation.

Strain Energy: The inherent strain in a cyclopropane ring arises from two main sources:

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. rsc.org

Torsional Strain: All C-H and C-C bonds on adjacent carbon atoms are in an eclipsed conformation, leading to repulsive interactions. rsc.org

The table below presents strain energy values for cyclopropane and related substituted derivatives, illustrating the impact of substitution.

CompoundStrain Energy (kcal/mol)Strain Energy (kJ/mol)
Cyclopropane27.8 researchgate.net116.3
Methylcyclopropane29.8 acs.org124.7
1,1-Dimethylcyclopropane28.0 (calculated) acs.org117.0
Phenylcyclopropane~26.5 (calculated)~110.9

Note: Values are derived from various sources and computational methods and are presented for comparative purposes.

Bond Activation and Ring Opening: The high strain energy of the cyclopropyl group serves as a thermodynamic driving force for reactions that involve ring cleavage. rsc.org This inherent reactivity means the C-C bonds of the ring are "activated" towards cleavage under thermal, photochemical, or chemical inducement.

For aryl-substituted cyclopropanes, particularly those with activating groups at a geminal position, ring-opening reactions are a characteristic feature of their chemistry. Theoretical and experimental studies on analogous compounds provide a clear model for the reactivity of this compound. For example, the thermolysis of 1-(1-aryl-1-bromomethyl)cyclopropyl bromides has been shown to result in a ring-opening rearrangement. acs.org Instead of forming a cyclobutane (B1203170) derivative, these compounds yield (Z)- and (E)-isomers of 2,4-dibromo-1-aryl-1-butenes. acs.org This transformation is driven by the release of the ~27.5 kcal/mol of ring strain.

The reaction likely proceeds through the cleavage of the cyclopropane C-C bond distal to the substituted carbon (the C2-C3 bond). The aryl group at C1 can stabilize radical or ionic intermediates that form during the bond-breaking process, thereby lowering the activation energy for the ring-opening cascade. Similarly, electrophilic cyclopropanes substituted with electron-withdrawing groups are known to undergo nucleophilic ring-opening reactions, where a nucleophile attacks one of the cyclopropyl carbons, leading to C-C bond cleavage. nih.gov The presence of both an aryl and a bromomethyl group on C1 significantly influences the regioselectivity and conditions required for such bond activation pathways.

Applications in Organic Synthesis As a Building Block

Precursor for Complex Molecular Architectures

While specific, publicly documented examples of the direct use of 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene in the synthesis of complex molecular architectures are not extensively detailed in readily available scientific literature, the inherent reactivity of its constituent parts suggests its significant potential as a precursor. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile attachment of this moiety to a wide range of nucleophiles, including carbanions, amines, alcohols, and thiols. Such reactions are fundamental in the step-wise construction of intricate molecular frameworks.

The presence of the cyclopropyl (B3062369) ring, a motif of increasing importance in medicinal chemistry and materials science, further enhances its value. The strained three-membered ring can influence the conformational properties of the resulting molecule and can also participate in ring-opening reactions under specific conditions, leading to further structural diversification. The 4-chlorophenyl group provides a site for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, thereby enabling the elaboration of the aromatic core and the creation of highly conjugated systems or biaryl structures.

Scaffold for Novel Functional Materials

The structural attributes of this compound make it an intriguing scaffold for the development of novel functional materials. The rigid cyclopropyl unit, coupled with the planar chlorophenyl group, can be incorporated into polymeric or oligomeric structures to impart specific thermal, optical, or electronic properties.

For instance, derivatization of the bromomethyl group could lead to the formation of monomers suitable for polymerization. The resulting polymers would feature the 1-(4-chlorophenyl)cyclopropylmethyl side chain, which could influence the polymer's morphology, solubility, and material properties. The chlorine atom on the phenyl ring also offers a handle for post-polymerization modification, allowing for the fine-tuning of the material's characteristics. Theoretical studies and preliminary research into related cyclopropyl-containing materials suggest that the unique steric and electronic nature of the cyclopropyl group can lead to materials with interesting liquid crystalline or charge-transport properties.

Role in the Synthesis of Mechanistic Probes

The synthesis of mechanistic probes to elucidate reaction pathways is a critical aspect of chemical research. The distinct structural features of this compound make it a valuable tool in this regard. The cyclopropylmethyl system is a well-known radical clock. Upon formation of a radical at the methylene (B1212753) carbon, the strained cyclopropyl ring can undergo rapid ring-opening to form a homoallylic radical. The rate of this rearrangement is well-calibrated and can be used to probe the lifetimes of radical intermediates in a chemical reaction.

By incorporating the 1-(4-chlorophenyl)cyclopropylmethyl group into a reacting system, chemists can gain insight into whether a reaction proceeds through a radical-mediated pathway. If the product distribution includes rearranged, ring-opened products in addition to the direct substitution product, it provides strong evidence for the involvement of radical intermediates. The 4-chlorophenyl substituent can also serve as a spectroscopic tag or a handle for analytical detection, facilitating the identification and quantification of the various products.

Derivatization towards Chemically Diverse Libraries

The creation of chemically diverse libraries of small molecules is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent starting point for the generation of such libraries due to its multiple points of diversification.

A library of compounds can be rapidly assembled by reacting the parent molecule with a diverse set of nucleophiles to modify the bromomethyl position. A second level of diversity can be introduced by leveraging the reactivity of the chlorophenyl group in various cross-coupling reactions. This dual-functionalization strategy allows for the systematic exploration of the chemical space around the 1-(4-chlorophenyl)cyclopropylmethyl core. The resulting library of compounds, possessing a wide range of steric and electronic properties, can then be screened for various biological or material science applications. The modular nature of this synthetic approach is highly amenable to automated and high-throughput synthesis techniques, further accelerating the discovery process.

Future Research Directions and Open Questions

Development of Novel Stereoselective Synthetic Routes

While 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene is an achiral molecule, the synthesis of its derivatives or analogues where stereocenters are introduced is a significant area for future exploration. The creation of the quaternary carbon center in a stereocontrolled manner is a primary challenge. Future research could focus on asymmetric cyclopropanation reactions of prochiral alkenes.

Key research avenues include:

Catalyst-Controlled Diastereoselective Cyclopropanation: Developing new transition-metal catalysts (e.g., based on Rh, Cu, or Pd) that can facilitate the diastereoselective cyclopropanation of a suitable trisubstituted alkene precursor. The goal would be to control the facial selectivity of the carbene or carbenoid addition.

Substrate-Controlled Synthesis: Investigating chiral auxiliaries attached to the alkene precursor to direct the stereochemical outcome of the cyclopropanation. This approach could provide reliable access to specific enantiomers of chiral analogues.

Enantioselective C-H Functionalization: An alternative strategy involves the enantioselective C–H arylation of an aminomethyl-cyclopropane precursor, which could establish a stereocenter on the ring before the introduction of the bromomethyl group. nih.gov Palladium-catalyzed processes using chiral amino acid ligands have shown promise in similar systems and could be adapted for this purpose. nih.gov

Table 1: Potential Stereoselective Strategies
StrategyDescriptionKey ChallengePotential Catalysts/Reagents
Asymmetric CyclopropanationDirect formation of the cyclopropane (B1198618) ring from a prochiral alkene using a chiral catalyst.Controlling enantioselectivity in the formation of a quaternary center.Chiral Rh(II) carboxamidates, Copper-BOX complexes, Palladium catalysts. nih.gov
Chiral Auxiliary ControlUse of a removable chiral group on the substrate to direct the approach of the cyclopropanating agent.Efficient synthesis of the chiral substrate and clean removal of the auxiliary.Evans oxazolidinones, Oppolzer's sultam.
Enantioselective C-H ArylationDesymmetrizing C-H activation on a pre-formed cyclopropane ring to introduce the aryl group stereoselectively. nih.govAchieving high selectivity on a sterically hindered cyclopropane scaffold.Pd(II) catalysts with chiral mono-N-protected amino acid (MPAA) ligands. nih.gov

Exploration of Unconventional Reactivity Pathways

The inherent strain of the cyclopropane ring, coupled with the presence of a good leaving group (bromide) and a stabilizing aryl substituent, suggests that this compound could participate in a variety of unconventional reactions beyond simple nucleophilic substitution.

Future investigations should target:

Radical-Mediated Ring-Opening: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the homoallylic radical. Generating a radical at the benzylic position (e.g., via photoredox catalysis) could initiate a cascade, leading to 1,3-difunctionalized products. researchgate.netnih.gov This pathway could be exploited to synthesize complex linear structures from the compact cyclic precursor.

Cationic Rearrangements: Solvolysis or treatment with a Lewis acid could generate a cyclopropylmethyl cation, which is known to rearrange to cyclobutyl and homoallyl cations. For 1-aryl substituted systems, this could lead to the formation of functionalized cyclobutanes or butenes, providing access to different carbocyclic frameworks.

Thermolytic Rearrangements: A study on the thermolysis of similar 1-(1-aryl-1-bromomethyl)cyclopropyl bromides revealed that they rearrange to form 2,4-dibromo-1-aryl-1-butenes, rather than the previously expected cyclobutane (B1203170) derivatives. acs.org A detailed mechanistic investigation into the thermolysis of this compound could clarify the competing pathways (e.g., concerted, radical, or ionic) and optimize the synthesis of these useful butadiene products. acs.org

Transition-Metal Catalyzed Ring-Opening: Exploring reactions where a transition metal catalyst oxidatively adds into a C-C bond of the cyclopropane ring. This could enable novel cross-coupling reactions that install functional groups at the 1- and 3-positions of the resulting linear chain.

Advanced Computational Tools for Predicting Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of this strained system. Future research would benefit from the application of advanced computational tools to guide experimental design.

Key areas for computational study include:

Mapping Reaction Pathways: Using Density Functional Theory (DFT) and higher-level methods like coupled-cluster theory (CCSD(T)) to calculate the activation barriers for competing reaction pathways, such as Sₙ2 substitution versus ring-opening under various conditions (nucleophilic, radical, cationic). mdpi.comrsc.org This could predict which reagents would favor retention of the cyclopropane ring.

Predicting Thermolytic Outcomes: Modeling the thermal rearrangement pathways of the compound to rationalize the observed formation of butene derivatives and predict the influence of substituents on the aryl ring on the reaction outcome. acs.org

Virtual Catalyst Screening: Simulating transition states for potential catalytic cycles (e.g., for stereoselective synthesis or cross-coupling) to predict which ligand and metal combinations are most likely to be successful, thereby accelerating catalyst development.

Machine Learning Models: Training machine learning algorithms on datasets of cyclopropane reactivity to develop predictive models for reaction outcomes based on the structure of the substrate and reagents, allowing for rapid in silico screening of potential transformations.

Table 2: Computational Approaches for Reactivity Prediction
Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)Will a given nucleophile substitute the bromide or open the ring?Activation energies (ΔG‡) for Sₙ2 vs. ring-opening pathways. rsc.org
Coupled-Cluster Methods (e.g., CCSD(T))What is the precise mechanism of thermal rearrangement?High-accuracy energies of transition states and intermediates for competing pathways. mdpi.com
Molecular Dynamics (MD)How do solvent molecules influence the reaction pathway?Solvent effects on reaction barriers and conformational preferences.
Machine Learning (ML)Which reaction conditions will maximize the yield of a desired product?Quantitative Structure-Activity Relationship (QSAR) models for yield prediction.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and transformation of potentially reactive or unstable intermediates can be significantly improved through modern automation and flow chemistry techniques. Applying these technologies to this compound is a promising avenue for future work.

Safer Handling of Reactive Intermediates: Reactions involving the generation of radicals or cations from this compound could be performed more safely in a continuous flow reactor, which minimizes the volume of hazardous intermediates present at any given time.

Enhanced Reaction Control: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. This precision could be used to selectively favor one reaction pathway over another, for instance, short residence times might favor Sₙ2 substitution over a slower ring-opening rearrangement. The synthesis of related arylthio-cyclopropyl compounds has already been demonstrated in flow. mdpi.com

High-Throughput Experimentation: Automated synthesis platforms could be employed to rapidly screen a wide range of nucleophiles, catalysts, and reaction conditions for transformations of the title compound. This would accelerate the discovery of new reactions and the optimization of existing ones.

Telescoped Synthesis: Developing a multi-step flow process where the compound is synthesized and then immediately used in a subsequent transformation without isolation. This would improve efficiency and reduce waste.

Design of New Catalytic Systems for Transformations Involving the Compound

Developing novel catalytic systems to functionalize this compound would greatly expand its synthetic utility.

Future research should focus on:

Photoredox Catalysis: Designing photocatalytic systems that can selectively activate either the C-Br bond or the arylcyclopropane moiety. Single-electron transfer to the aryl ring could induce ring-opening, while activation of the C-Br bond could lead to radical-based substitution or coupling reactions. nih.govrsc.org

Dual Catalysis Systems: Combining a transition metal catalyst with a photocatalyst or an organocatalyst to achieve transformations not possible with a single catalyst. For example, a palladium catalyst could be used for cross-coupling at the C-Br bond while a photocatalyst activates another reagent in the reaction mixture.

C-H Activation Catalysts: Developing catalysts that can selectively functionalize the C-H bonds of the cyclopropane ring or the chlorobenzene (B131634) ring, leaving the bromomethyl group intact for subsequent transformations. nih.gov

Frustrated Lewis Pairs (FLPs): Investigating the use of FLPs to activate the C-C bonds of the strained cyclopropane ring, potentially enabling metal-free ring-opening and functionalization under mild conditions.

By pursuing these research directions, the scientific community can unlock the full synthetic potential of this compound, transforming it from a simple chemical entity into a versatile building block for the construction of complex and valuable molecules.

Q & A

Q. What are the common synthetic routes for 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of cyclopropane derivatives or substitution reactions. For example, bromomethylation of 4-chlorobenzene derivatives using brominating agents (e.g., NBS or PBr₃) under controlled temperatures (40–60°C) in anhydrous solvents like dichloromethane. Optimization includes monitoring reaction progress via TLC or GC-MS and adjusting stoichiometry to minimize byproducts like di-brominated species .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bromomethyl and cyclopropyl group integration (e.g., δ ~3.8 ppm for -CH₂Br and δ ~0.5–1.5 ppm for cyclopropyl protons) .
  • Mass Spectrometry : HRMS for molecular ion verification (expected m/z ≈ 229.4 for C₁₀H₁₁BrCl⁺) .
  • Melting Point Analysis : Reported mp 48–52°C; discrepancies may arise from impurities or polymorphic forms .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential lachrymatory effects .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELXL (via SHELX suite) is recommended for unambiguous structural determination. Key steps:

  • Crystal Growth : Slow evaporation from solvents like hexane/ethyl acetate.
  • Refinement : Use high-resolution data (R₁ < 0.05) to model cyclopropyl ring geometry and bromine positional disorder .

Q. How do electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl group’s strain and conjugation alter electron density at the bromomethyl site, affecting Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) can predict activation barriers, while experimental kinetic profiling (e.g., varying Pd catalysts or ligands) validates mechanistic pathways .

Q. What experimental strategies address contradictions in reported spectral data?

  • Reproducibility Checks : Replicate synthesis under standardized conditions.
  • Comparative Analysis : Cross-reference NMR with databases (e.g., HMDB or PubChem) and use deuterated solvents to eliminate solvent shift artifacts .
  • Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can derivatives of this compound be designed for pharmacological screening?

  • Functionalization : Introduce bioisosteres (e.g., replacing Br with -OH or -NH₂ via hydrolysis/amination).
  • SAR Studies : Test derivatives for activity in assays (e.g., kinase inhibition), guided by molecular docking simulations .

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Reactant of Route 1
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.